Benzo[d]isoxazol-3-yl acetate
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Overview
Description
Benzo[d]isoxazol-3-yl acetate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of the isoxazole ring . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzo[d]isoxazol-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl acetate involves its interaction with specific molecular targets. For instance, it can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[d]isoxazol-3-yl acetate include other isoxazole derivatives, such as:
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- Iodoisoxazoles
- Propargylic N-hydroxycarbamates
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Benzo[d]isoxazol-3-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is derived from the benzoisoxazole scaffold, which is known for its pharmacological versatility. The synthesis typically involves the esterification of benzo[d]isoxazole-3-carboxylic acid with acetic anhydride or ethanol in the presence of a catalyst. This process yields this compound, which can be further modified to enhance its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with higher lipophilicity (log P > 3) showed improved antimicrobial activity.
Compound | Activity (MIC µg/mL) | Target Organisms |
---|---|---|
This compound | 15.8 | Staphylococcus aureus |
Ethyl 2-(benzo[d]isoxazol-3-yl)acetate | 12–16 | Pseudomonas aeruginosa |
2-(Benzo[d]isoxazol-3-yl)acetohydrazide derivatives | 10–20 | Escherichia coli |
In vitro studies revealed that the synthesized compounds displayed varying degrees of antibacterial activity, with some derivatives outperforming established antibiotics like diclofenac in specific assays .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives have shown selective toxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The cytotoxicity assays indicated that certain modifications to the structure significantly enhanced the compound's efficacy against cancer cells while minimizing toxicity to normal cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF7 | 15.8 | >4 |
A549 | 12.5 | >5 |
HepG2 | 20.0 | >2 |
These findings suggest that this compound derivatives could serve as promising candidates for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated using molecular docking studies and in vitro assays. Compounds derived from this scaffold were found to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and thromboxane synthase.
Compound | Docking Score (kcal/mol) | Inhibition (%) |
---|---|---|
5a | -9.8 | 75 |
5h | -9.5 | 70 |
Standard (Diclofenac) | -10.0 | 80 |
The results indicate that certain derivatives possess significant anti-inflammatory activity, potentially making them suitable for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. The compound has shown promise in mitigating oxidative stress and apoptosis in neuronal cells.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl acetate |
InChI |
InChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3 |
InChI Key |
UPDZAMCNJKIELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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